3-Aminoazetidin-2-one, acetic acid
Overview
Description
3-Aminoazetidin-2-one, acetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoazetidin-2-one, acetic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process involves the use of a base such as DBU to catalyze the reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Aminoazetidin-2-one, acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-Aminoazetidin-2-one, acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminoazetidin-2-one, acetic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of lipid mediators . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and modulating physiological processes such as inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminoazetidin-2-one, acetic acid include other azetidines and β-lactams, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical reactivity. Its unique structure allows for a diverse range of chemical modifications and applications, particularly in the development of enzyme inhibitors and biologically active molecules .
Properties
IUPAC Name |
acetic acid;3-aminoazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCANMCUQWOLTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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